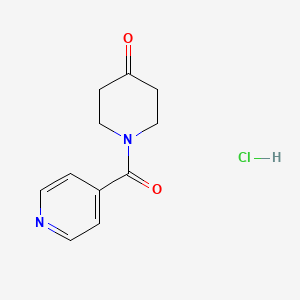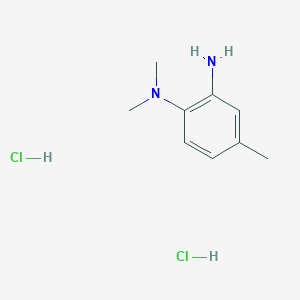
N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride
Descripción general
Descripción
N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride is a chemical compound with the molecular formula C9H14N2·2HCl. It is a derivative of 1,2-benzenediamine, where the nitrogen atoms are substituted with methyl groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride typically involves the methylation of 1,2-benzenediamine. The reaction is carried out in the presence of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of catalysts or specific reaction conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride can be compared with other similar compounds such as:
1,2-Benzenediamine: The parent compound without methyl substitutions.
N,N,N’,N’-Tetramethyl-1,4-benzenediamine: A similar compound with different substitution patterns.
N-Methylbenzene-1,2-diamine dihydrochloride: Another derivative with a single methyl substitution.
Uniqueness: The unique substitution pattern of N1,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
IUPAC Name |
1-N,1-N,4-trimethylbenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7-4-5-9(11(2)3)8(10)6-7;;/h4-6H,10H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBHNXPSUBEERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3095825.png)
![2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride](/img/structure/B3095840.png)
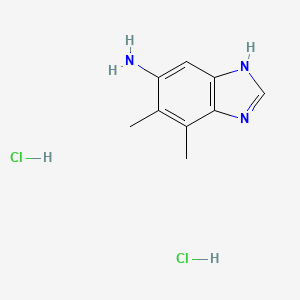
![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095848.png)
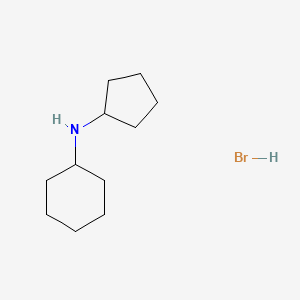
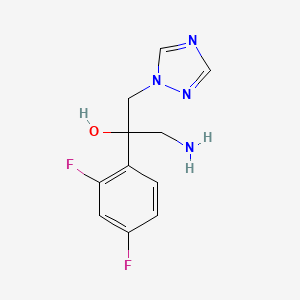
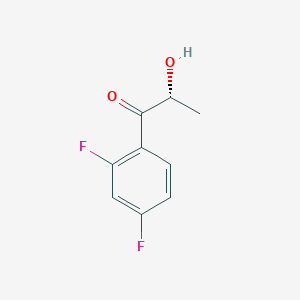
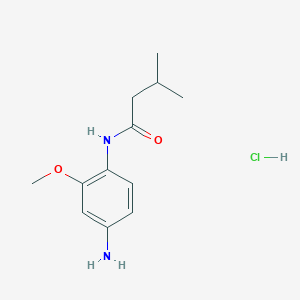
![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/structure/B3095870.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride](/img/structure/B3095893.png)
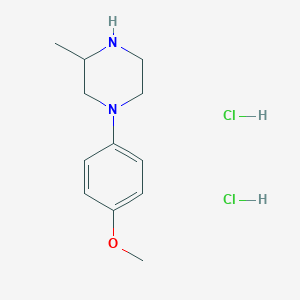
![{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride](/img/structure/B3095902.png)
